molecular formula C16H12ClFN2O B10830449 4'-fluoro Diazepam

4'-fluoro Diazepam

Cat. No.: B10830449
M. Wt: 302.73 g/mol
InChI Key: ZGRORUMFMADTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-fluoro Diazepam, also known as 7-chloro-5-(4-fluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one, is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. 4’-fluoro Diazepam is primarily used as an analytical reference standard and has shown anticonvulsant activity in mice .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-fluoro Diazepam typically involves the acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride in NMP (N-Methyl-2-pyrrolidone), followed by an intramolecular cyclization reaction upon the addition of ammonia in a methanol/water mixture . This method is part of a continuous flow synthesis platform that allows for efficient production of benzodiazepines.

Industrial Production Methods: Industrial production of benzodiazepines, including 4’-fluoro Diazepam, often utilizes continuous flow chemistry. This method is advantageous due to its ability to produce large quantities of the compound efficiently and with high purity. The process involves the use of microreactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions: 4’-fluoro Diazepam undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-fluoro Diazepam has several scientific research applications:

Mechanism of Action

4’-fluoro Diazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. It binds to the benzodiazepine receptors on the GABA-A receptor complex, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron. This results in the sedative, anxiolytic, and anticonvulsant effects observed with benzodiazepines .

Comparison with Similar Compounds

Uniqueness: 4’-fluoro Diazepam is unique due to its specific fluorine substitution at the 4’ position, which can influence its binding affinity and pharmacokinetic properties. This substitution may result in different metabolic pathways and potentially unique therapeutic effects compared to other benzodiazepines .

Properties

Molecular Formula

C16H12ClFN2O

Molecular Weight

302.73 g/mol

IUPAC Name

7-chloro-5-(4-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H12ClFN2O/c1-20-14-7-4-11(17)8-13(14)16(19-9-15(20)21)10-2-5-12(18)6-3-10/h2-8H,9H2,1H3

InChI Key

ZGRORUMFMADTLS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

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